Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
Description
Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a sulfanyl group at position 4 (3-methylphenyl substituent), a phenyl group at position 2, and an ethyl carboxylate ester at position 3. The 3-methylphenyl sulfanyl moiety introduces steric bulk and moderate lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-9-5-4-6-10-15)22-19(17)25-16-11-7-8-14(2)12-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWCFXRPALPPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC(=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, with CAS number 477854-58-3, is a compound characterized by its unique molecular structure, which includes a pyrimidine ring and a sulfanyl group. Its molecular formula is and it has a molar mass of approximately 350.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its use as an antimicrobial agent.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Anticancer Studies :
- In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic cell death.
- Another research highlighted its ability to inhibit the migration of cancer cells, suggesting potential applications in metastasis prevention.
-
Anti-inflammatory Research :
- Animal models treated with this compound showed decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 µg/mL | Significant growth inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis |
| Anti-inflammatory | Animal Model | Not specified | Decrease in TNF-alpha levels |
Comparison with Similar Compounds
Sulfanyl-Substituted Pyrimidinecarboxylates
Notes:
Amino- and Thiazinan-Substituted Pyrimidinecarboxylates
Notes:
- Amino groups (e.g., methylamino, benzylamino) at position 4 improve water solubility but may reduce membrane permeability compared to sulfanyl analogs .
Complex Heterocyclic Derivatives
- Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 477854-48-1): Features a dichlorobenzoylamino-phenoxy group at position 4, increasing molecular weight (MW: 502.35) and complexity. This compound is hypothesized to exhibit enhanced target specificity due to the dichlorobenzoyl moiety .
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Thermal Stability : Chloro-substituted derivatives (e.g., ) exhibit higher predicted boiling points (~450°C) compared to methyl-substituted analogs, suggesting stronger intermolecular forces .
Q & A
Q. What crystallographic challenges arise from flexible substituents, and how are they mitigated?
- Methodological Answer : Flexible groups (e.g., ethyl ester) may cause disorder. Use restraints (SHELXL DEFS/DANG) to model plausible conformations. Low-temperature XRD (100 K) reduces thermal motion artifacts .
Data Contradiction & Validation
Q. How to interpret conflicting mass spectrometry and elemental analysis data?
Q. Why might computational IR spectra deviate from experimental FT-IR results?
- Methodological Answer : Gas-phase DFT calculations (B3LYP/6-31G*) may neglect solvent or crystal-packing effects. Apply implicit solvent models (e.g., PCM) or compare with solid-state IR to align theory and experiment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
